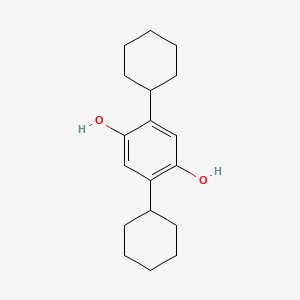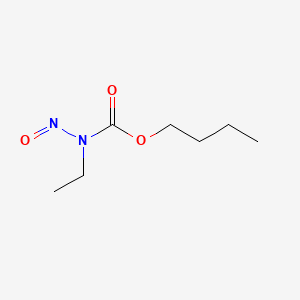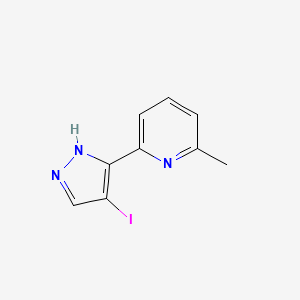
Sodium trisilicate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium trisilicate hydrate is an inorganic compound with the chemical formula Na₂Si₃O₇·xH₂O. It is a type of sodium silicate, commonly known as water glass or liquid glass. This compound is characterized by its ability to form a viscous, glass-like substance when dissolved in water. This compound is widely used in various industrial applications due to its adhesive, binding, and sealing properties .
準備方法
Synthetic Routes and Reaction Conditions: Sodium trisilicate hydrate can be synthesized by reacting sodium carbonate (Na₂CO₃) with silicon dioxide (SiO₂) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 1100°C to 1200°C. The general reaction is as follows:
Na2CO3+3SiO2→Na2Si3O7+CO2
The resulting sodium trisilicate is then hydrated to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced by melting a mixture of sodium carbonate and silica sand in a furnace. The molten mixture is then cooled and solidified to form glass-like lumps, which are subsequently dissolved in water to produce a concentrated solution of this compound .
化学反応の分析
Types of Reactions: Sodium trisilicate hydrate undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, this compound hydrolyzes to form silicic acid and sodium hydroxide.
Neutralization: It reacts with acids to form silica gel and the corresponding sodium salts.
Precipitation: In the presence of calcium ions, it forms insoluble calcium silicate.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to neutralize this compound.
Calcium Compounds: Calcium chloride (CaCl₂) is used to precipitate calcium silicate.
Major Products Formed:
Silica Gel: Formed during the neutralization reaction with acids.
Calcium Silicate: Formed during the precipitation reaction with calcium ions.
科学的研究の応用
Sodium trisilicate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized in the formulation of certain pharmaceutical products.
Industry: Widely used in the production of detergents, adhesives, and sealants. .
作用機序
The mechanism of action of sodium trisilicate hydrate involves its ability to form a gel-like substance when dissolved in water. This gel can bind to various surfaces, providing adhesive and sealing properties. At the molecular level, this compound interacts with water molecules to form a hydrated silica network, which is responsible for its unique properties .
Similar Compounds:
Sodium Metasilicate (Na₂SiO₃): Similar in structure but has a different SiO₂:Na₂O ratio.
Sodium Orthosilicate (Na₄SiO₄): Contains a higher proportion of sodium compared to silicon.
Sodium Pyrosilicate (Na₆Si₂O₇): Contains a different arrangement of silicon and oxygen atoms.
Uniqueness: this compound is unique due to its specific SiO₂:Na₂O ratio, which gives it distinct adhesive and sealing properties. Its ability to form a gel-like substance when dissolved in water sets it apart from other sodium silicates .
特性
分子式 |
H2NaO10Si3-5 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC名 |
sodium;dioxido(oxo)silane;hydrate |
InChI |
InChI=1S/Na.3O3Si.H2O/c;3*1-4(2)3;/h;;;;1H2/q+1;3*-2; |
InChIキー |
OELKSHUHTZPPLZ-UHFFFAOYSA-N |
正規SMILES |
O.[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)



